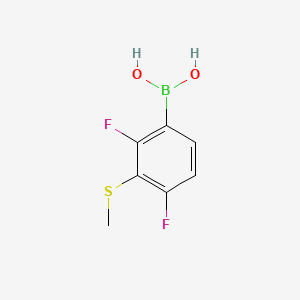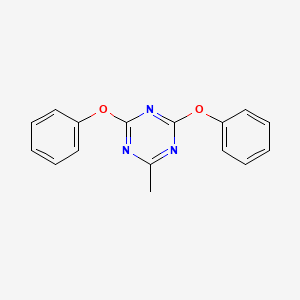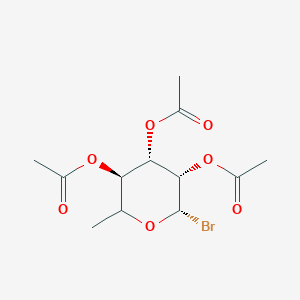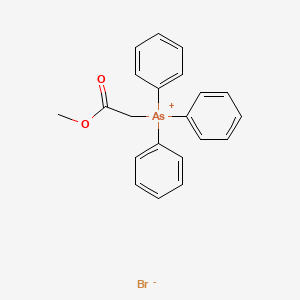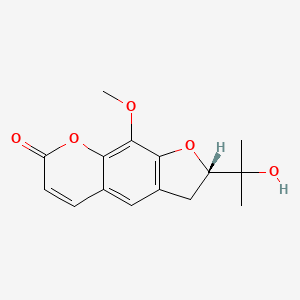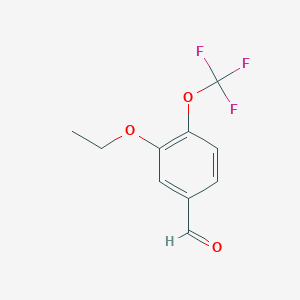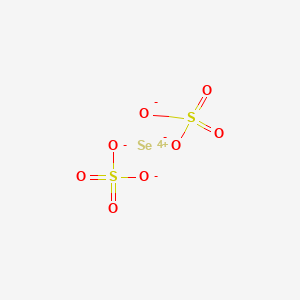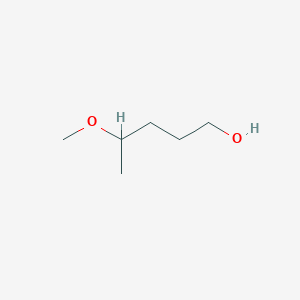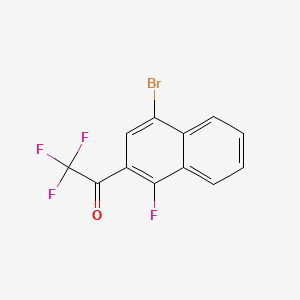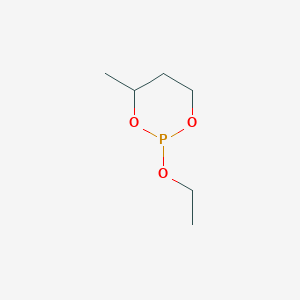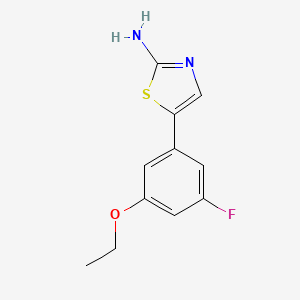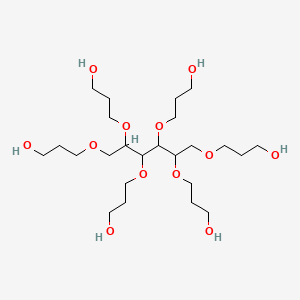
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is a polyol compound, which is a derivative of sorbitol It is characterized by the presence of six hydroxypropyl groups attached to the hexitol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol typically involves the reaction of sorbitol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of sorbitol react with the chloropropyl groups to form the desired product. The reaction conditions usually include:
Temperature: 60-80°C
Solvent: Water or an organic solvent like dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Sorbitol and 3-chloropropanol
Catalyst: Sodium hydroxide or potassium hydroxide
Temperature: 70-90°C
Pressure: Atmospheric or slightly elevated
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of hexakis-(3-hydroxypropyl)hexanoic acid.
Reduction: Formation of hexakis-(3-hydroxypropyl)hexane.
Substitution: Formation of hexakis-(3-chloropropyl)hexitol.
Scientific Research Applications
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential as a cryoprotectant in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the hydroxypropyl groups provide hydrophobic interactions. These interactions can influence the stability, solubility, and bioavailability of compounds in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-hexakis-O-(2-hydroxyethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(2-cyanoethyl)hexitol
- 1,2,3,4,5,6-hexakis-O-(3-pyridinylcarbonyl)hexitol
Uniqueness
1,2,3,4,5,6-hexakis-O-(3-hydroxypropyl)hexitol is unique due to the presence of hydroxypropyl groups, which provide both hydrophilic and hydrophobic properties. This dual nature makes it versatile for various applications, especially in the formulation of pharmaceuticals and specialty chemicals.
Properties
CAS No. |
109224-17-1 |
|---|---|
Molecular Formula |
C24H50O12 |
Molecular Weight |
530.6 g/mol |
IUPAC Name |
3-[2,3,4,5,6-pentakis(3-hydroxypropoxy)hexoxy]propan-1-ol |
InChI |
InChI=1S/C24H50O12/c25-7-1-13-31-19-21(33-15-3-9-27)23(35-17-5-11-29)24(36-18-6-12-30)22(34-16-4-10-28)20-32-14-2-8-26/h21-30H,1-20H2 |
InChI Key |
OJZGCEDLMNSDNY-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)COCC(C(C(C(COCCCO)OCCCO)OCCCO)OCCCO)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
![1-(2-{4-[(Diethylamino)methyl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14758595.png)
